molecular formula C8H6N2O2 B1397063 5-Ethynyl-2-methyl-3-nitropyridine CAS No. 1228962-70-6

5-Ethynyl-2-methyl-3-nitropyridine

Cat. No.: B1397063
CAS No.: 1228962-70-6
M. Wt: 162.15 g/mol
InChI Key: ZANGKZJPWGQHTF-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-3-7-4-8(10(11)12)6(2)9-5-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANGKZJPWGQHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C#C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 5-Ethynyl-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-2-methyl-3-nitropyridine

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for the , a key heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is centered on a robust and widely utilized palladium-catalyzed cross-coupling reaction. This document details a two-stage process, commencing with the preparation of a crucial precursor, 5-Bromo-2-methyl-3-nitropyridine, followed by its subsequent ethynylation via a Sonogashira coupling reaction. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols to ensure reproducibility and success.

Introduction and Strategic Overview

This compound is a valuable intermediate due to its trifunctional nature. The pyridine core is a prevalent motif in pharmaceuticals, the nitro group acts as a strong electron-withdrawing group and a synthetic handle for further transformations (e.g., reduction to an amine), and the ethynyl group is a versatile functional group for click chemistry, further cross-coupling reactions, or as a pharmacophore itself.[1][2]

The synthesis of this target molecule is most effectively achieved through a convergent strategy that builds upon a pre-functionalized pyridine ring. Direct nitration and methylation of an ethynylpyridine is challenging due to regioselectivity issues and the sensitivity of the alkyne. Therefore, a more logical and controllable approach involves the late-stage introduction of the ethynyl moiety onto a suitably halogenated pyridine precursor.

The chosen synthetic pathway involves two key transformations:

  • Synthesis of 5-Bromo-2-methyl-3-nitropyridine : This intermediate provides a stable, well-defined substrate with a leaving group (bromine) at the desired position for the subsequent cross-coupling.

  • Sonogashira Cross-Coupling : This powerful palladium- and copper-catalyzed reaction enables the efficient formation of a carbon-carbon bond between the sp²-hybridized carbon of the pyridine ring and an sp-hybridized carbon of a terminal alkyne.[3][4]

This guide will elaborate on the mechanistic underpinnings and practical execution of each step.

Overall Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Ethynylation A 2-Amino-5-bromopyridine B Nitration (H2SO4, HNO3) A->B Step 1.1 C 2-Amino-5-bromo-3-nitropyridine B->C D Diazotization & Reduction (NaNO2, HBr, CuBr - Sandmeyer analog) C->D Step 1.2 (Alternative route shown) E 5-Bromo-2-methyl-3-nitropyridine (Intermediate) D->E G Sonogashira Coupling (Pd/Cu Catalyst, Base) E->G Key Intermediate F Trimethylsilylacetylene (TMSA) F->G Step 2.1 H 5-((Trimethylsilyl)ethynyl)-2-methyl-3-nitropyridine G->H I Deprotection (Base, e.g., K2CO3) H->I Step 2.2 J This compound (Final Product) I->J

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Precursor, 5-Bromo-2-methyl-3-nitropyridine

The synthesis of the key halo-pyridine intermediate is critical. While several routes exist, a reliable method starts from commercially available 2-aminopyridine, proceeding through bromination and nitration steps. An alternative described here involves the synthesis from 5-amino-2-methyl-3-nitropyridine.[5]

Mechanistic Rationale

The synthesis relies on a Sandmeyer-type reaction. 5-amino-2-methyl-3-nitropyridine is treated with a nitrite source in the presence of hydrobromic acid. This in-situ generates a diazonium salt, which is a superb leaving group (-N₂⁺). The diazonium salt is then displaced by a bromide ion, often facilitated by a copper(I) bromide catalyst, to yield the desired 5-bromo product. The electron-withdrawing nitro group at the 3-position helps to stabilize the pyridine ring during these transformations.

Experimental Protocol: Synthesis of 5-Bromo-2-methyl-3-nitropyridine

This protocol is adapted from established procedures for the diazotization of aminopyridines.[5]

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Volume / MassNotes
5-Amino-2-methyl-3-nitropyridine153.1410.01.53 gStarting material
Hydrobromic Acid (48% aq.)80.91-33 mLReagent and solvent
Sodium Nitrite (NaNO₂)69.0015.01.04 gDiazotizing agent
Deionized Water18.02-15 mL + As neededFor NaNO₂ solution and workup
Sodium Hydroxide (4M aq.)40.00-~80 mLFor neutralization
Methyl tert-butyl ether (MTBE)88.15-3 x 50 mLExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededDrying agent

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-amino-2-methyl-3-nitropyridine (1.53 g, 10.0 mmol).

  • Acidification & Cooling: Add 48% hydrobromic acid (33 mL). Cool the resulting slurry to -10 °C using a dry ice/acetone bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.04 g, 15.0 mmol) in deionized water (15 mL). Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below -5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup - Neutralization: Carefully pour the reaction mixture into a beaker containing 400 mL of a stirred 4M sodium hydroxide solution to neutralize the excess acid. The pH should be adjusted to be alkaline. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract with methyl tert-butyl ether (3 x 50 mL).[5]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-Bromo-2-methyl-3-nitropyridine can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Part 2: Ethynylation via Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis for constructing aryl-alkyne linkages.[3][4] It offers mild reaction conditions and high functional group tolerance, making it ideal for this synthesis. We will use trimethylsilylacetylene (TMSA) as the alkyne source, as it is a liquid, easy to handle, and prevents the undesired homocoupling of the terminal alkyne. The trimethylsilyl (TMS) protecting group is easily removed in a subsequent step.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The reaction proceeds via two interconnected catalytic cycles.[3][6]

  • The Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 5-Bromo-2-methyl-3-nitropyridine, forming a Pd(II)-pyridyl complex.

    • Transmetalation: A copper(I)-acetylide species (formed in the copper cycle) transfers the alkyne group to the palladium complex.

    • Reductive Elimination: The desired product, 5-((trimethylsilyl)ethynyl)-2-methyl-3-nitropyridine, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

  • The Copper Cycle:

    • Coordination: The Cu(I) catalyst coordinates with the terminal alkyne (TMSA).

    • Acid-Base Reaction: A base (e.g., triethylamine) deprotonates the alkyne, forming the key copper(I)-acetylide intermediate, which then participates in the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd0->pd_complex1 pd_complex2 Ar-Pd(II)-Br(L₂) pd_complex1->pd_complex2 pd_complex3 Transmetalation pd_complex2->pd_complex3 pd_complex4 Ar-Pd(II)-C≡CR(L₂) pd_complex3->pd_complex4 pd_complex5 Reductive Elimination pd_complex4->pd_complex5 pd_complex5->pd0 Regeneration product Ar-C≡CR pd_complex5->product ArBr Ar-Br ArBr->pd_complex1 cu_cat Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide alkyne H-C≡CR alkyne->cu_acetylide base Base (Et₃N) base->cu_acetylide cu_acetylide->pd_complex3 Transmetalation

Caption: Simplified Sonogashira catalytic cycles.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol is a general procedure adapted from known Sonogashira couplings of halopyridines.[7][8]

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Volume / MassNotes
5-Bromo-2-methyl-3-nitropyridine217.025.01.085 gStarting material
Tetrakis(triphenylphosphine)palladium(0)1155.560.15 (3 mol%)173 mgPalladium catalyst
Copper(I) Iodide (CuI)190.450.15 (3 mol%)29 mgCo-catalyst
Trimethylsilylacetylene (TMSA)98.227.5 (1.5 eq)1.05 mLAlkyne source
Triethylamine (Et₃N)101.1915.0 (3 eq)2.1 mLBase and solvent
Tetrahydrofuran (THF), anhydrous72.11-25 mLSolvent
Potassium Carbonate (K₂CO₃)138.2110.01.38 gFor deprotection
Methanol (MeOH)32.04-25 mLFor deprotection

Procedure: Step 2.1 - Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 5-Bromo-2-methyl-3-nitropyridine (1.085 g, 5.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol), and Copper(I) Iodide (29 mg, 0.15 mmol).

  • Solvent and Reagents: Evacuate the flask and backfill with nitrogen or argon gas (repeat three times). Add anhydrous THF (25 mL) and triethylamine (2.1 mL, 15.0 mmol) via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene (1.05 mL, 7.5 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours, or until TLC analysis indicates complete consumption of the starting bromide.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. The crude product can be taken directly to the next step or purified via column chromatography if necessary.

Procedure: Step 2.2 - Deprotection

  • Reaction Setup: Dissolve the crude TMS-protected product in methanol (25 mL).

  • Base Addition: Add potassium carbonate (1.38 g, 10.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the TMS group by TLC.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract with ethyl acetate or dichloromethane (3 x 40 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Conclusion

The synthetic route detailed in this guide, employing a Sonogashira cross-coupling reaction, represents an efficient and reliable method for the preparation of this compound. By carefully controlling the synthesis of the 5-bromo precursor and executing a well-established catalytic cross-coupling, researchers can access this versatile building block in good yield. The mechanistic insights and detailed protocols provided herein are intended to empower scientists in drug discovery and materials science to confidently synthesize this and related compounds for their research endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • Molecules. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
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  • MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • ResearchGate. (2025, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
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  • SciSpace. A General Protocol for Robust Sonogashira Reactions in Micellar Medium.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
  • Patsnap. (2015, September 30). Preparation method of 2-methyl-3-bromopyridine.
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  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
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Sources

Foreword: The Strategic Importance of the Ethynyl-Nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 5-Ethynyl-2-methyl-3-nitropyridine

In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and advanced organic materials.[1][2] The strategic functionalization of this ring system allows for the fine-tuning of molecular properties, from biological activity to photophysical characteristics. The molecule this compound represents a particularly versatile building block. It combines the nucleophilic character of the pyridine nitrogen, the steric and electronic influence of a methyl group, the powerful electron-withdrawing nature of a nitro group, and the exceptional synthetic utility of a terminal alkyne. This guide provides an in-depth exploration of the ethynyl group's reactivity within this specific molecular context, offering researchers and drug development professionals a comprehensive understanding of its synthetic potential and the underlying chemical principles.

Molecular Architecture and Electronic Landscape

The reactivity of the ethynyl group in this compound is not governed by the alkyne in isolation. Rather, it is profoundly influenced by the electronic environment established by the substituted pyridine ring.

  • The Nitro Group as a Potent Electron Sink: The 3-nitro group is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects.[3] This significantly lowers the electron density of the entire aromatic system. This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic attack.[4][5]

  • The Methyl Group: The 2-methyl group is a weak electron-donating group (EDG), which slightly counteracts the effect of the nitro group. Its primary influence is often steric, potentially directing the approach of reagents.

  • Pyridine Nitrogen: The nitrogen atom itself is electronegative, contributing to the overall electron-deficient nature of the ring compared to benzene.[6]

This electronic arrangement renders the ethynyl group electron-poor, enhancing its reactivity as a dipolarophile in cycloaddition reactions and influencing the regioselectivity of addition reactions.

Synthesis of the this compound Core

The construction of the core scaffold is a critical first step. A common and reliable strategy involves the functionalization of a pre-existing nitropyridine ring, typically via a palladium-catalyzed cross-coupling reaction.

Synthetic Workflow Overview

The synthesis generally begins with a halogenated 2-methyl-3-nitropyridine, which is then coupled with a protected acetylene source, followed by deprotection.

G A 2-Chloro-5-bromo-3-nitropyridine C 5-Bromo-2-methyl-3-nitropyridine A->C Stille Coupling B Organometallic Methyl Source (e.g., (CH₃)₄Sn, Pd catalyst) B->C F 2-Methyl-3-nitro-5-((trimethylsilyl)ethynyl)pyridine C->F Sonogashira Coupling D Ethynylating Agent (e.g., Ethynyltrimethylsilane) D->F E Pd/Cu Catalyst (Sonogashira) E->F H This compound F->H Silyl Group Removal G Deprotection (e.g., K₂CO₃, MeOH) G->H

Caption: General synthetic workflow for this compound.

Key Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is the cornerstone reaction for introducing the ethynyl moiety.[7][8] It involves the coupling of a terminal alkyne with an aryl or vinyl halide.[7]

Objective: To synthesize 2-Methyl-3-nitro-5-((trimethylsilyl)ethynyl)pyridine from 5-Bromo-2-methyl-3-nitropyridine.

Methodology:

  • To a degassed solution of 5-bromo-2-methyl-3-nitropyridine (1.0 equiv) in a 2:1 mixture of THF and triethylamine (Et₃N), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).[9]

  • Degas the resulting mixture with a gentle stream of nitrogen or argon for 10 minutes.

  • Add ethynyltrimethylsilane (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 16-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired silyl-protected product.

  • For deprotection, dissolve the product in methanol, add a catalytic amount of K₂CO₃, and stir at room temperature for 2 hours.

  • Neutralize with dilute HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final product, this compound.

Causality:

  • Catalyst System: Pd(PPh₃)₄ is the active Pd(0) catalyst for the oxidative addition step. CuI acts as a co-catalyst to form a copper(I) acetylide, which facilitates the transmetalation step, allowing for milder reaction conditions.[7][8]

  • Base: Triethylamine serves to neutralize the HBr generated during the reaction and maintain a basic environment conducive to the catalytic cycle.[9]

  • TMS Protection: The trimethylsilyl group is used to protect the acidic proton of acetylene, preventing self-coupling (Glaser coupling) and ensuring a clean reaction. It is easily removed under mild basic or fluoride-mediated conditions.

Core Reactivity of the Ethynyl Group

The terminal alkyne is a hub of chemical reactivity, enabling a diverse range of transformations. Its behavior is dictated by the strong electron-withdrawing pull of the nitropyridine core.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

Beyond its use in the synthesis of the parent molecule, the terminal alkyne is an excellent substrate for further Sonogashira couplings to build more complex structures. This reaction forms a C(sp)-C(sp²) bond, linking the pyridine core to other aryl or vinyl systems.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L₂ B Ar-Pd(II)-X(L₂) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-C≡CR(L₂) B->C Transmetalation C->A Reductive Elimination Product Ar-C≡CR C->Product D Cu(I)X F Cu(I)-C≡CR D->F E H-C≡CR E->F Base F->B

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.[7]

Field Insights: The choice of palladium ligand, base, and solvent can be critical. For electron-poor aryl halides, a less electron-rich phosphine ligand might be beneficial. For sensitive substrates, copper-free Sonogashira protocols, while often requiring higher temperatures, can prevent side reactions associated with the copper co-catalyst.[10]

Table 1: Representative Sonogashira Couplings with this compound

Aryl Halide (Ar-X)Pd CatalystBaseSolventYield (%)
IodobenzenePd(PPh₃)₄ / CuIEt₃NTHF>90
4-BromobenzonitrilePdCl₂(dppf)Cs₂CO₃Dioxane85
2-IodothiophenePd(OAc)₂ / SPhosK₃PO₄Toluene88
Vinyl bromidePd(PPh₃)₄ / CuIi-Pr₂NEtDMF75
[3+2] Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. The electron-deficient nature of the ethynyl group in our target molecule makes it an excellent dipolarophile for reactions with electron-rich 1,3-dipoles like azides and nitrones.[11][12]

Reaction with Azides (Huisgen Cycloaddition): This reaction provides a straightforward route to 1,2,3-triazoles, a common motif in pharmaceuticals. The reaction can be performed thermally or, more efficiently, under copper(I) or ruthenium(II) catalysis (Click Chemistry).

  • Regioselectivity: The electron-withdrawing nitropyridine directs the regioselectivity. In the uncatalyzed thermal reaction, a mixture of 1,4- and 1,5-regioisomers is often formed. However, the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective, yielding exclusively the 1,4-disubstituted triazole.

Reaction with Nitrile Imines: Nitrile imines, typically generated in situ from hydrazonoyl chlorides, react readily with the activated alkyne to form pyrazole derivatives.[13][14] This reaction proceeds with high regioselectivity, governed by the frontier molecular orbitals of the dipole and dipolarophile.

Nucleophilic Additions

While less common for unactivated alkynes, the strong polarization induced by the 3-nitro group can facilitate the addition of soft nucleophiles across the triple bond.

  • Thiol Addition (Thia-Michael Addition): In the presence of a base, thiols can add to the alkyne. The regioselectivity is typically anti-Markovnikov, with the sulfur atom attacking the β-carbon (the one further from the pyridine ring), driven by the stabilization of the resulting vinyl carbanion by the electron-withdrawing ring system. This provides access to functionalized vinyl sulfides.

Applications in Drug Discovery and Materials Science

The synthetic handles provided by the ethynyl group on this scaffold are of immense value.

  • Medicinal Chemistry: The ability to easily link the this compound core to other molecular fragments via robust reactions like Sonogashira coupling and CuAAC makes it an ideal building block for creating libraries of potential drug candidates.[2] The resulting triazole or pyrazole rings are stable, often improve pharmacokinetic properties, and can act as hydrogen bond donors or acceptors, interacting with biological targets. The nitro group itself can be a pharmacophore or can be reduced to an amine for further functionalization.[15]

  • Organic Materials: The rigid, linear nature of the ethynyl linkage is desirable for constructing conjugated organic materials. Coupling reactions can be used to synthesize oligomers and polymers with tailored electronic and photophysical properties, with potential applications in organic electronics and fluorescent sensors.[1]

Conclusion

This compound is a synthetically powerful and versatile chemical entity. The reactivity of its ethynyl group is a finely tuned interplay of the inherent properties of a triple bond and the profound electronic influence of the nitropyridine scaffold. A thorough understanding of its participation in cornerstone reactions like palladium-catalyzed couplings and cycloadditions allows chemists to leverage this building block for the efficient construction of complex molecules with significant potential in both medicine and materials science.

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  • Jäger, S., et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry, 15, 1-11. [Link]

  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. 24th International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • Beloglazkina, E. K., et al. (2024). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 29(3), 735. [Link]

  • Kisel, V. M., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2020(4), M1179. [Link]

  • ResearchGate. (n.d.). Nucleophilic addition to nitriles. Table. [Link]

  • ResearchGate. (n.d.). Theoretical Studies on [3 + 2]-Cycloaddition Reactions. researchgate.net. [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. quora.com. [Link]

  • Chen, C. H., & Larock, R. C. (2008). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Organic & Biomolecular Chemistry, 6(23), 4409-4413. [Link]

  • Semantic Scholar. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin. semanticscholar.org. [Link]

  • Al-Ostath, A. I., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 456-481. [Link]

  • Chen, C. H., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Journal of Chemical Society of Pakistan, 43(5). [Link]

  • Johnson, J. S., & Bergman, R. G. (2005). Synthetic and Mechanistic Studies of Strained Heterocycle Opening Reactions Mediated by Zirconium(IV) Imido Complexes. Organometallics, 24(7), 1647-1659. [Link]

Sources

Methodological & Application

Application Note: Cysteine-Selective Profiling with 5-Ethynyl-2-methyl-3-nitropyridine (EMNP)

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the application of 5-Ethynyl-2-methyl-3-nitropyridine (EMNP) in protein labeling.

Executive Summary & Mechanism of Action

This compound (EMNP) represents a specialized class of electrophilic probes designed for the chemoselective labeling of cysteine residues in complex proteomes. Unlike traditional alkylating agents (e.g., iodoacetamide) that rely on halide displacement, EMNP utilizes the nitro group (


)  at the 3-position of the pyridine ring as a nucleofuge (leaving group) in a Nucleophilic Aromatic Substitution (

) reaction.

The inclusion of the 5-ethynyl moiety provides a latent bioorthogonal handle, enabling downstream conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for fluorescence imaging or biotin-streptavidin enrichment.

Core Chemical Logic
  • Recognition: The pyridine scaffold, modulated by the 2-methyl group, tunes the electrophilicity of the C3 carbon.

  • Ligation (

    
    ):  A nucleophilic cysteine thiolate attacks C3, forming a Meisenheimer complex.
    
  • Elimination: The nitro group is expelled, resulting in a stable aryl-thioether linkage.

  • Detection: The terminal alkyne remains intact for "click" chemistry.

Reaction Mechanism Visualization

The following diagram illustrates the chemical pathway of the labeling event and subsequent bioorthogonal functionalization.

EMNP_Mechanism Protein Protein-SH (Nucleophilic Cysteine) Complex Meisenheimer Intermediate Protein->Complex Nucleophilic Attack (pH 7.4-8.0) Probe EMNP Probe (this compound) Probe->Complex Labeled S-Arylated Protein (Alkyne-Tagged) Complex->Labeled Elimination of NO2- Click CuAAC Reaction (Azide-Fluorophore) Labeled->Click + Azide-Tag + Cu(I) Catalyst Final Fluorescently Labeled Protein Click->Final Triazole Formation

Caption: Step-wise mechanism showing the


 displacement of the nitro group by cysteine, followed by click chemistry derivatization.

Experimental Protocol

Materials & Reagents
ReagentSpecificationStorage
EMNP Probe This compound (>95% Purity)-20°C (Dark, Dry)
Lysis Buffer PBS (pH 7.4) or HEPES (50 mM, pH 7.5), 0.1% Triton X-1004°C
Click Reagents CuSO

(50 mM), THPTA Ligand (10 mM), Sodium Ascorbate (100 mM)
Freshly Prepared
Reporter Tag Azide-Rhodamine (TAMRA-N3) or Azide-Biotin-20°C
Quenching Buffer 4x SDS-PAGE Loading Buffer (with

-ME or DTT)
RT
Probe Stock Preparation
  • Solubility Warning: EMNP is hydrophobic. Dissolve in high-grade anhydrous DMSO.

  • Protocol: Prepare a 50 mM stock solution .

    • Calculation: For 1 mg of EMNP (MW

      
       162.15  g/mol ), add 123 
      
      
      
      L of DMSO.
    • Stability:[1][2] Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the activated pyridine.

Protein Labeling Workflow (Step-by-Step)

Step 1: Proteome Preparation

  • Lyse cells or tissue in Lysis Buffer.

  • Adjust protein concentration to 1–2 mg/mL (determined by BCA assay).

  • Critical: Ensure no exogenous thiols (DTT,

    
    -ME) are present, as they will scavenge the probe.
    

Step 2: Labeling Reaction

  • Add EMNP stock to the proteome sample to a final concentration of 50–100

    
    M .
    
    • Note: Maintain DMSO concentration

      
       to prevent protein denaturation.
      
  • Incubate for 1 hour at 37°C (or 2 hours at RT) with gentle agitation.

    • Insight: The

      
       reaction on nitropyridines is slower than maleimide alkylation; elevated temperature drives the reaction to completion.
      

Step 3: Click Chemistry (CuAAC)

  • Prepare a "Click Master Mix" immediately before use. Mix in order:

    • Tag-Azide (100

      
      M final)
      
    • CuSO

      
       (1 mM final)
      
    • THPTA Ligand (100

      
      M final)
      
    • Sodium Ascorbate (1 mM final)

  • Add Master Mix to the labeled proteome.

  • Incubate for 1 hour at RT in the dark.

Step 4: Quenching & Analysis

  • Add 4x SDS-PAGE Loading Buffer (containing reducing agents) to quench the reaction.

  • Boil samples at 95°C for 5 minutes.

  • Resolve via SDS-PAGE.[3]

    • For Fluorescence: Scan gel directly on a fluorescent imager.

    • For Enrichment: Proceed to Streptavidin-bead pulldown (if Biotin-Azide was used).

Analytical Workflow Diagram

ABPP_Workflow Sample Biological Sample (Lysate/Live Cells) Incubation Probe Incubation (EMNP, 50-100uM) Sample->Incubation 1h @ 37°C Click CuAAC Conjugation (Azide-Reporter) Incubation->Click Bioorthogonal Step Branch Analysis Pathway Click->Branch Gel In-Gel Fluorescence (SDS-PAGE) Branch->Gel Rhodamine Tag MS LC-MS/MS (Streptavidin Enrichment) Branch->MS Biotin Tag

Caption: Decision tree for analyzing EMNP-labeled proteomes via fluorescence or mass spectrometry.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Labeling Intensity Slow

kinetics
Increase incubation temp to 37°C or pH to 8.0 (increases thiolate nucleophilicity).
High Background Non-specific hydrophobic bindingPerform Acetone/MeOH precipitation after the Click reaction to remove free probe/dye.
Protein Precipitation Copper toxicity or high DMSOUse THPTA ligand to protect proteins; keep DMSO < 2%.
No Signal Inactive Probe (Hydrolysis)Verify probe integrity via LC-MS. The nitro group can be sensitive to prolonged storage in wet DMSO.

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines. Source: National Institutes of Health (PMC) / Molecules. Context: Establishes the reactivity of 3-nitropyridines towards thiol nucleophiles and the displacement of the nitro group.[4][5] URL:[Link]

  • Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification. Source: Angewandte Chemie / NIH. Context: Demonstrates the use of alkynyl-pyridine scaffolds for cysteine bioconjugation.[2] URL:[Link]

Sources

Application Note: Live-Cell Imaging with 5-Ethynyl-2-methyl-3-nitropyridine (EMNP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 5-Ethynyl-2-methyl-3-nitropyridine (EMNP) , a specialized alkyne-tagged probe designed for Stimulated Raman Scattering (SRS) microscopy and bioorthogonal labeling.

Introduction & Core Principle

This compound (EMNP) is a high-performance Raman-active molecular tag designed for live-cell imaging in the cell-silent spectral region (1800–2800 cm⁻¹) . Unlike bulky fluorescent dyes that can perturb small molecule pharmacokinetics, EMNP utilizes a compact alkyne (–C≡C–) handle conjugated to a nitro-pyridine scaffold.

Why this specific structure?

  • Electronic Enhancement: The nitro group (-NO₂) at position 3 acts as a strong electron-withdrawing group, while the methyl group (-CH₃) at position 2 and the pyridine nitrogen provide electron density. This "push-pull" electronic system significantly increases the polarizability of the conjugated ethynyl group , resulting in a Raman scattering cross-section that is orders of magnitude higher than non-conjugated alkynes (e.g., EdU).

  • Bioorthogonality: The terminal alkyne is chemically inert to endogenous biomolecules but can be detected via SRS microscopy (vibrational imaging) or reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in fixed cells.[1]

  • Hypoxia Sensitivity: The nitro moiety renders the probe sensitive to nitroreductase (NTR) activity, a hallmark of hypoxic tumor environments. Reduction of the nitro group to an amine shifts the electronic distribution, altering the Raman frequency and enabling ratiometric metabolic imaging.

Mechanism of Action
A. Stimulated Raman Scattering (SRS) Signal Generation

In SRS microscopy, two laser beams (Pump and Stokes) are synchronized to the vibrational frequency of the alkyne bond (~2100–2200 cm⁻¹).

  • Excitation: The difference in frequency (

    
    ) matches the vibrational energy of the C≡C bond.
    
  • Amplification: The "push-pull" nitro-pyridine scaffold amplifies the vibrational polarizability (

    
    ).
    
  • Detection: This results in a strong signal gain in the Stokes beam (Stimulated Raman Gain) and loss in the Pump beam (Stimulated Raman Loss), allowing for high-speed, video-rate imaging of the probe's distribution without fluorescence background.

B. Metabolic Activation (Hypoxia Mode)

In hypoxic cells, type I/II nitroreductases reduce the electron-withdrawing nitro group (-NO₂) to an electron-donating amine (-NH₂).

  • Effect: This reverses the electronic polarization of the pyridine ring.

  • Readout: The Raman peak of the alkyne shifts (typically by 10–20 cm⁻¹), allowing the researcher to distinguish between "intact probe" (normoxia) and "metabolized probe" (hypoxia).

EMNP_Mechanism cluster_Normoxia Normoxia / SRS Imaging cluster_Hypoxia Hypoxia / Nitroreductase Activity EMNP This compound (EMNP) Cell_Entry Passive Diffusion (Live Cell) EMNP->Cell_Entry Vibration C≡C Vibration (~2125 cm⁻¹) Cell_Entry->Vibration Intact NTR Nitroreductase (NTR) Cell_Entry->NTR Hypoxic Conditions SRS_Signal Strong SRS Signal (Silent Region) Vibration->SRS_Signal Reduction Reduction: -NO₂ → -NH₂ NTR->Reduction Shift Raman Frequency Shift (Metabolic Contrast) Reduction->Shift

Figure 1: Mechanism of EMNP signal generation. The probe functions as a direct vibrational tag (Green path) or a hypoxia sensor via enzymatic reduction (Red path).

Experimental Protocol
Materials Required
ComponentSpecificationStorage
EMNP Probe >98% Purity (HPLC)-20°C (Dark, Desiccated)
DMSO Anhydrous, Cell Culture GradeRT
Imaging Buffer HBSS or Phenol-red free DMEM4°C
SRS Microscope Tunable Pump (700-1000 nm) & Stokes (1064 nm)N/A
Step-by-Step Workflow

1. Stock Solution Preparation

  • Dissolve 1 mg of EMNP in anhydrous DMSO to create a 50 mM Stock Solution .

  • Critical: Sonicate for 5 minutes to ensure complete dissolution. The nitro group can induce aggregation at high concentrations.

  • Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Cell Labeling (Pulse)

  • Seed cells (e.g., HeLa, MCF-7) on glass-bottom dishes (No. 1.5 thickness).

  • Dilute the stock solution into warm culture medium to a final concentration of 50–100 µM .

    • Note: For pure distribution imaging, 50 µM is sufficient. For hypoxia sensing, 100 µM may be required to detect the reduced species.

  • Incubate cells for 1–4 hours at 37°C / 5% CO₂.

    • Optimization: Time depends on uptake kinetics. EMNP is lipophilic and enters rapidly.

3. Wash & Chase (Optional)

  • Aspirate the medium and wash cells 3x with warm HBSS.

  • Why: Removes extracellular background signal.

  • Replace with phenol-red free imaging medium (e.g., FluoroBrite DMEM).

4. SRS Imaging Setup

  • Pump Laser: Tune to ~860 nm .

  • Stokes Laser: Fixed at 1064 nm .

  • Target Frequency: The difference should match the alkyne stretch (~2125 cm⁻¹).

    • Calculation:

      
      . Fine-tune the Pump laser to peak signal.
      
  • Acquisition: Use a pixel dwell time of 2–10 µs. Collect transmission SRS images.

5. Multiplexing (Optional)

  • EMNP can be combined with EdU (imaged at 2125 cm⁻¹) or ¹³C-labeled lipids (imaged at 2850 cm⁻¹) for multi-color vibrational imaging.

Protocol_Workflow Prep 1. Prepare 50 mM Stock (in DMSO) Dilute 2. Dilute to 50-100 µM (in Culture Media) Prep->Dilute Incubate 3. Incubate Cells (1-4 Hours, 37°C) Dilute->Incubate Wash 4. Wash 3x with HBSS (Remove Background) Incubate->Wash Tune 5. Tune SRS Lasers (Target ~2125-2230 cm⁻¹) Wash->Tune Image 6. Acquire Images (Pump: ~860nm, Stokes: 1064nm) Tune->Image

Figure 2: Step-by-step live-cell imaging workflow for EMNP probes.

Data Analysis & Interpretation
Signal CharacteristicInterpretation
Peak at ~2230 cm⁻¹ Intact Probe: Indicates probe accumulation in lipid droplets or membranes (lipophilic nature).
Peak Shift (-20 cm⁻¹) Metabolized Probe: Indicates reduction of -NO₂ to -NH₂. Marker of Hypoxia or high NTR activity.
Cytosolic Diffuse Signal Free probe distribution.
Nuclear Exclusion Typical for this probe unless conjugated to a DNA-intercalator.

Troubleshooting Guide:

  • No Signal: Increase concentration to 200 µM or check laser spatial overlap (Pump/Stokes alignment). Ensure the Pump wavelength is tuned exactly to the vibrational resonance.

  • High Background: Wash cells more thoroughly. Phenol red in media can cause thermal lensing artifacts; use clear buffers.

  • Phototoxicity: Reduce laser power. SRS requires high peak power but low average power. If cells bleb, reduce the Pump power by 20%.

References
  • Wei, L., et al. (2014). "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods, 11(4), 410-412. Link

  • Kamiya, M. (2025). "Alkyne-tag Raman imaging and sensing of bioactive compounds." Nature Reviews Methods Primers. Link

  • Yamakoshi, H., et al. (2012). "Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells." Journal of the American Chemical Society, 134(48), 19568–19571. Link

  • Chemical Source: this compound (CAS 1228962-70-6). Available via BLD Pharm / Bide Pharm. Link

Sources

Troubleshooting & Optimization

reducing off-target effects of 5-Ethynyl-2-methyl-3-nitropyridine in cells

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Mitigating Off-Target Effects in Cellular Assays

Disclaimer: 5-Ethynyl-2-methyl-3-nitropyridine (EMNP) is a hypothetical compound for the purposes of this guide. The principles, protocols, and troubleshooting strategies discussed herein are broadly applicable to novel small molecule inhibitors and chemical probes used in cellular research.

Introduction

This document provides a structured approach to proactively minimize and troubleshoot off-target effects, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are "on-target" versus "off-target" effects?

  • On-target effects are the biological consequences of the small molecule binding to its intended protein target and modulating its activity as expected.

  • Off-target effects occur when the molecule binds to and alters the function of other, unintended proteins.[1] These unintended interactions can produce a biological phenotype that confounds experimental interpretation.[1]

Q2: Why is it so critical to validate on-target activity?

Q3: What are the initial signs that my observed phenotype might be due to an off-target effect?

Several red flags may suggest off-target activity:

  • Unexplained Cytotoxicity: The compound causes significant cell death at concentrations needed to see the desired on-target effect.[1]

  • Inconsistent Phenotype: The observed cellular effect does not align with the known biological function of the intended target.[1]

  • Steep Dose-Response Curve: A very sharp drop-off in a viability assay can indicate that at higher concentrations, the compound is engaging multiple targets non-specifically, leading to sudden toxicity.[5][6]

  • Lack of a Structurally-Related Inactive Control: If a close chemical analog of your compound, which is inactive against the primary target, produces a similar phenotype, this strongly suggests an off-target effect.[1]

Q4: How do I determine the optimal working concentration for EMNP?

The optimal concentration is the lowest dose that produces the maximal on-target effect with minimal toxicity. This is determined by performing a full dose-response curve.[1][5] You should ideally generate two separate curves: one for the desired efficacy (e.g., inhibition of a signaling pathway) and one for cytotoxicity (e.g., a cell viability assay). The ideal therapeutic window lies where these two curves are most separated.[7] Using concentrations significantly above the IC50 or EC50 for the primary target increases the likelihood of engaging lower-affinity off-targets.[1][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with EMNP.

Issue 1: Unexpectedly high cytotoxicity is observed.

Your compound is causing widespread cell death at or below the concentration where you expect to see on-target activity.

  • Plausible Cause: The compound is binding to one or more essential off-target proteins, leading to toxicity.[1] The nitropyridine scaffold itself, while common in bioactive molecules, can sometimes be associated with cytotoxicity in certain contexts.[9][10][11][12]

  • Troubleshooting Workflow:

    • Refine Dose-Response: Perform a detailed dose-response experiment (e.g., 10-point, 3-fold dilutions) measuring both the on-target effect and cell viability in parallel. This will precisely define the therapeutic window.

    • Use an Inactive Control: Synthesize or obtain a structurally similar analog of EMNP that lacks the chemical group essential for binding to the primary target but retains the core scaffold. If this "inactive" compound still causes cytotoxicity, the effect is likely off-target.

    • Orthogonal Validation: Use a structurally different, well-validated inhibitor for the same target.[1] If this second inhibitor produces the desired on-target phenotype without the same degree of cytotoxicity, it strongly suggests the toxicity of EMNP is an off-target effect.[1]

    • Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target protein.[13][14][15][16] If cells lacking the target are still sensitive to EMNP-induced cytotoxicity, the effect is definitively off-target.[1][13]

    Workflow Diagram: Investigating Cytotoxicity

    G A Start: Unexpected Cytotoxicity Observed B Perform Parallel Dose-Response (Efficacy vs. Viability) A->B C Is there a safe therapeutic window? B->C D Yes C->D   E No C->E   Q Proceed with caution within defined concentration window D->Q F Test Structurally Similar Inactive Control E->F G Does inactive control cause cytotoxicity? F->G H Yes G->H   I No G->I   J High Likelihood of Off-Target Toxicity H->J K Use Orthogonal Inhibitor & Genetic Knockdown (KD) I->K P Toxicity is Off-Target J->P L Does KD rescue cells from toxicity? K->L M Yes L->M   N No L->N   O Toxicity is On-Target M->O N->P

    A troubleshooting workflow for unexpected cytotoxicity.
Issue 2: The compound works in a biochemical assay but not in cells.

EMNP potently inhibits the purified target protein in a test tube, but shows weak or no activity in a cell-based assay.

  • Plausible Cause: The compound may have poor cell permeability or is being rapidly metabolized or exported from the cell.[1]

  • Troubleshooting Workflow:

    • Confirm Target Engagement in Cells: The most critical step is to verify that EMNP is reaching and binding to its target inside the cell.[4] The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this.[17][18][19] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][19][20]

    • Assess Covalent Binding (If Applicable): The ethynyl group in EMNP suggests it might act as a covalent inhibitor.[21][22] If so, target engagement can be confirmed by mass spectrometry to detect the covalent modification on the target protein.[21][23] A time-dependent inhibition assay can also provide evidence of covalent modification.[22]

    • Washout Experiment: To distinguish between a reversible and a covalent (or very slow off-rate) inhibitor, perform a washout experiment. Treat cells with EMNP for a set period, then wash the compound away and replace it with fresh media. If the biological effect persists long after the compound has been removed from the media, it suggests covalent or near-irreversible binding.

Issue 3: A cellular phenotype is observed, but I can't confirm it's due to my target.

EMNP produces a clear biological effect, but CETSA or other target engagement assays are inconclusive, and you're unsure if the phenotype is legitimate.

  • Plausible Cause: The observed phenotype may be entirely due to an off-target effect, and the compound does not engage the intended target in cells at the concentrations tested.

  • Troubleshooting Workflow:

    • Genetic Validation is Key: This is the most definitive method to link a compound's effect to its target.

      • Knockout (KO) or Knockdown (KD): Use CRISPR or siRNA to eliminate or reduce the expression of the target protein.[13][15][16][24] If EMNP still produces the phenotype in cells lacking the target, the effect is unequivocally off-target.[1][13]

      • Rescue Experiment: In a target-knockout cell line, re-introduce the target protein (e.g., via transfection with a plasmid). The sensitivity to EMNP should be restored, confirming the phenotype is on-target.

    • Use Orthogonal Chemical Probes: As mentioned in Issue 1, treating cells with a structurally unrelated inhibitor of the same target should phenocopy the effect of EMNP.[1] If it does not, this casts doubt on the on-target activity of EMNP.

    Table 1: Summary of Key Experimental Controls

Control Type Purpose Expected Outcome for On-Target Effect
Vehicle Control (e.g., DMSO) To rule out effects of the solvent.No biological effect observed.
Inactive Structural Analog To identify off-target effects related to the chemical scaffold.Should not produce the same biological effect or toxicity.[1]
Orthogonal Inhibitor To confirm the phenotype is linked to the target, not the specific compound.Should produce the same biological phenotype.[1]
Target Knockdown/Knockout To definitively prove the phenotype is dependent on the target's presence.The compound should have no effect in cells lacking the target.[13][24]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the direct assessment of target engagement in intact cells.[17][19][25]

Objective: To determine if EMNP binds to and stabilizes its target protein in a cellular environment.

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with either vehicle (DMSO) or a range of EMNP concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours at 37°C.[17]

  • Heat Challenge: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Use a thermal cycler to heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[17][19]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

  • Analysis by Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize total protein concentration across all samples using a BCA assay. Analyze the amount of soluble target protein remaining at each temperature point by Western Blot, using a specific antibody for your target.[17][18]

Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the EMNP-treated samples, if the compound is binding to the target, the protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" is direct evidence of target engagement.[19][20]

Diagram: CETSA Workflow

A schematic overview of the CETSA protocol.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Childs-Disney, J. L., & Disney, M. D. (2016). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. ACS Chemical Biology, 11(11), 2958–2968.
  • Liu, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(15).
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Zhang, X., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 453-479.
  • BenchChem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Muthuraj, P., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
  • LI-COR Biosciences. (n.d.). Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies.
  • Gesner, E. M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 583–593.
  • MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification.
  • Cayman Chemical. (n.d.). How to Interpret Dose-Response Curves.
  • HUABIO. (n.d.). Knockout vs. Knockdown.
  • Pollack, S. J., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Biocompare. (2022). Target Validation with CRISPR.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • Ali, M., & Ramos-Montoya, A. (2017). Target validation using in-cell small molecule clickable imaging probes. MedChemComm, 8(3), 484-492.
  • Collaborator. (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software.
  • Synapse. (2025). What Is Gene Knockout vs Knockdown?
  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects.
  • Danaher Life Sciences. (n.d.). Dose-Response Curve | Definition and Applications.
  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(14), 3122.
  • ResearchGate. (n.d.). Typical dose–toxicity and dose–efficacy curves for cytotoxic agents.
  • Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria.
  • MSDT. (n.d.). Dose-Response Curves - Toxicology.
  • Peterson, J. R., et al. (2006). Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components. Chemistry & Biology, 13(4), 443-452.
  • Martin, Y. C., et al. (2002). Do Structurally Similar Molecules Have Similar Biological Activity? Journal of Medicinal Chemistry, 45(19), 4350-4358.
  • de Wispelaere, M., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0307153.
  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
  • Wikipedia. (n.d.). Targeted covalent inhibitors.
  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 117-136.
  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from The Institute of Cancer Research website.
  • Kalathiya, U., et al. (2019). A Structure-Based Drug Discovery Paradigm. International Journal of Molecular Sciences, 20(12), 2847.
  • A2B Chem. (2026). Exploring the Biological Activity of Nitropyridine Derivatives.
  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery.
  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 117-136.
  • Yapici, E. (2025). What Does “Inactive” Actually Mean in Drug Discovery? Medium.
  • de Wispelaere, M., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed.
  • PromoCell. (n.d.). Troubleshooting guide for cell culture.
  • Martin, Y. C., et al. (2002). Do structurally similar molecules have similar biological activity? Semantic Scholar.
  • Biomol. (2020). Small Molecule Inhibitors Selection Guide.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing.

Sources

Technical Support Center: Purification Strategies for 5-Ethynyl-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-EMNP-001 Status: Open Priority: High (Drug Discovery Intermediate) Agent: Senior Application Scientist

Executive Summary

You are likely working with 5-Ethynyl-2-methyl-3-nitropyridine , a critical intermediate often used in the synthesis of mGluR5 antagonists or kinase inhibitors.

This molecule presents a "perfect storm" of purification challenges:

  • The Pyridine Ring: Acts as a ligand, tightly binding Palladium (Pd) and Copper (Cu) catalysts from the Sonogashira coupling, leading to "sticky" metal contamination.

  • The Nitro Group: Increases polarity and introduces thermal sensitivity.

  • The Terminal Alkyne: Prone to Glaser homocoupling (dimerization) and polymerization if exposed to basic silica or trace copper for too long.

This guide moves beyond standard protocols to address these specific chemical interactions.

Module 1: The "Crude" Reality (Reaction Workup)

The Problem: Standard aqueous washes often fail to remove the Pd/Cu-pyridine complexes, resulting in a dark, metallic crude oil that poisons downstream chromatography.

Protocol: The Chelating Wash

Do not rely on simple brine washes. You must chemically displace the metals from the pyridine nitrogen.

Reagents:

  • EDTA (0.1 M aqueous solution, pH 8) or N-Acetylcysteine.

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step:

  • Dilution: Dilute the reaction mixture with EtOAc (avoid Ether; EtOAc solubilizes the polar nitropyridine better).

  • The "Displacement" Wash: Wash the organic layer 2x with 0.1 M EDTA (aq) or a 5% N-Acetylcysteine solution .

    • Mechanism:[1][2][3][4][5] These ligands have a higher affinity for Cu/Pd than the pyridine nitrogen, effectively "stripping" the metal into the aqueous phase.

  • The Polarity Check: Wash 1x with saturated

    
     to remove residual copper salts.
    
  • Drying: Dry over

    
     (Sodium Sulfate). Avoid Magnesium Sulfate (
    
    
    
    ) if possible, as its slight acidity can sometimes promote alkyne degradation during prolonged contact.

Module 2: Metal Scavenging (The "Sticky" Impurity)

The Problem: Even after washes, your compound likely contains 500-1000 ppm Pd. This will cause your compound to turn black over time and fail biological assays.

Decision Matrix: Scavenger Selection
Scavenger TypeFunctional GroupMechanismBest For...[2][6]
SiliaMetS® Thiol -SH (Thiol)Soft-soft interaction with Pd(II)Top Choice. High affinity for Pd, low binding to Pyridine.
SiliaMetS® DMT DimercaptotriazineChelationGood for Cu residues; broad spectrum.
Activated Carbon Carbon poreAdsorptionAvoid. High loss of yield for nitropyridines due to

-stacking.
Workflow: The Scavenging Loop

ScavengingStrategy Start Crude this compound Solvent Dissolve in THF or EtOAc (10 mL/g) Start->Solvent AddScav Add SiliaMetS® Thiol (4 eq. vs Pd) Solvent->AddScav Heat Stir at 40°C for 4 Hours AddScav->Heat Filter Filter through Celite Pad Heat->Filter Check Color Check: Is filtrate clear/yellow? Filter->Check Success Proceed to Chromatography Check->Success Yes Fail Repeat with DMT Resin Check->Fail Still Dark/Black Fail->AddScav

Figure 1: Metal Scavenging Decision Tree. Note that activated carbon is excluded to prevent yield loss.

Module 3: Chromatography (The "Ghost" Peak)

The Problem: Pyridines are basic. They interact with the acidic silanols (Si-OH) on silica gel, causing "streaking" (broad peaks) or irreversible adsorption. The nitro group mitigates this slightly, but not enough.

The "Doped" Eluent Strategy

You must neutralize the silica surface.

  • Pre-treatment: Flush your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

  • Mobile Phase: Use Hexanes/Ethyl Acetate (most common) or DCM/MeOH.

    • Additive: Maintain 0.5% Et3N in the mobile phase throughout the run.

  • Loading: Load as a liquid (DCM) or dry load on Celite. Do not dry load on silica, as the concentrated compound on acidic silica can trigger alkyne polymerization.

Troubleshooting "The Ghost Peak":

  • Symptom:[1][5][6][7][8][9][10][11] You see a faint spot running just above your product on TLC that wasn't there before.

  • Cause:Glaser Coupling (Dimerization). Two alkyne molecules have fused.

  • Solution: This is catalyzed by trace Copper + Base + Air. Ensure your crude was thoroughly washed with EDTA (Module 1) before the column.

Module 4: Crystallization & Stability

The Problem: The compound is an energetic combination (Nitro + Alkyne). While generally stable, it should not be subjected to high heat or friction.

Crystallization Protocol

Nitropyridines are excellent candidates for crystallization, which is superior to chromatography for removing the final traces of homocoupling dimer.

  • Solvent System: Ethanol (hot) or EtOAc/Hexanes (layered).

  • Procedure:

    • Dissolve purified oil/solid in minimum hot Ethanol (60°C). Do not boil aggressively.

    • Allow to cool slowly to Room Temp.

    • Cool to 4°C.

    • Key Step: If oiling out occurs (common with ethynyl compounds), scratch the glass or add a seed crystal.

    • Filter and wash with cold Hexanes.

Storage (The "Time Bomb" Effect)
  • Condition: Store at -20°C under Argon.

  • Why? Terminal alkynes can slowly oxidize or polymerize. The nitro group makes the ring electron-deficient, potentially increasing susceptibility to nucleophilic attack if stored in reactive solvents (like alcohols) for months.

Frequently Asked Questions (FAQ)

Q: My product turned black on the rotary evaporator. What happened? A: This is likely "Palladium Black" precipitation. As you concentrated the solution, the Pd concentration exceeded its solubility limit.

  • Fix: Redissolve in EtOAc, treat with SiliaMetS® Thiol (Module 2), filter, and re-evaporate.

Q: Can I use HCl to make the hydrochloride salt for better stability? A: Proceed with Caution. While pyridine salts are stable, strong acids can sometimes hydrate the terminal alkyne to a ketone (hydration) or cause degradation of the nitro group. If a salt is required, use anhydrous HCl in Dioxane/Ether at 0°C; do not use aqueous HCl.

Q: The TLC shows the product dragging/tailing significantly. A: Your silica is too acidic. Add 1% Triethylamine to your eluent. If the dragging persists, switch to Alumina (Neutral) stationary phase, which is much friendlier to basic pyridines.

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Sonogashira Workup & Side Reactions

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
  • Metal Scavenging Efficiency

    • Biotage Application Note. Removal of Palladium from reaction mixtures using ISOLUTE® Si-Thiol. Link

Sources

Validation & Comparative

comparative study of copper-free vs copper-catalyzed click reactions for 5-Ethynyl-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the conjugation strategies for 5-Ethynyl-2-methyl-3-nitropyridine (CAS 1945-85-3) .

Executive Summary

This compound is a specialized heterocyclic building block often used in the synthesis of radiotracers (e.g., mGluR5 antagonists) and functionalized pyridine scaffolds.

For researchers evaluating conjugation strategies, the critical distinction is structural: This molecule is a terminal alkyne. Therefore, it is natively designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It does not possess the ring strain required for true "Copper-Free" Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Primary Recommendation: Use CuAAC with optimized ligand systems (e.g., THPTA) to manage pyridine-copper interactions.

  • Alternative: RuAAC (Ruthenium-catalyzed) if 1,5-regioselectivity is required.

  • "Copper-Free" Warning: True metal-free reaction (Thermal Huisgen) is kinetically inefficient and non-regioselective for this substrate. If bioorthogonal (live-cell) copper-free conditions are strictly required, this specific molecule is unsuitable and must be replaced by a cyclooctyne derivative (e.g., DBCO).

Chemical Profile & Reactivity Analysis

Substrate Characteristics[1][2][3][4][5][6][7]
  • Molecule: this compound

  • Functional Group: Terminal Alkyne (

    
    )
    
  • Electronic Environment: The pyridine ring is electron-deficient due to the nitro group (-NO2) at position 3.

  • Implication for Click Chemistry:

    • Catalyst Poisoning (Mitigated): Unsubstituted pyridines often coordinate Cu(I) ions, poisoning the catalyst. However, the electron-withdrawing nitro group significantly reduces the Lewis basicity of the pyridine nitrogen, minimizing its interference with the Copper catalyst.

    • Alkyne Reactivity: The electron-deficient nature of the ring makes the terminal alkyne slightly more acidic, potentially accelerating Cu-acetylide formation but also increasing susceptibility to oxidative homocoupling (Glaser coupling) if oxygen is not rigorously excluded.

Detailed Comparison: CuAAC vs. Alternative Strategies

The following table contrasts the performance of this compound under different reaction manifolds.

FeatureMethod A: CuAAC (Standard) Method B: RuAAC (Alternative) Method C: Thermal (Copper-Free)
Catalyst CuSO₄ + Sodium Ascorbate + THPTACp*RuCl(COD)None (High Heat)
Regioselectivity 1,4-triazole (Exclusive)1,5-triazole (Exclusive)Mixture (1,4 and 1,5)
Reaction Time 1–4 Hours6–12 Hours24–48 Hours
Temperature RT to 40°C60°C–80°C>100°C
Yield High (>90%)Moderate-High (70-85%)Low-Moderate (<50%)
Bio-compatibility Low (Cu toxicity) unless chelatedLow (Ru toxicity/solubility)Low (Thermal damage)
Suitability Recommended For structural variationNot Recommended
Visualization of Reaction Pathways

The diagram below illustrates the divergent pathways based on catalyst choice.

ReactionPathways Substrate 5-Ethynyl-2-methyl- 3-nitropyridine CuAAC CuAAC Pathway (Cu(I) / THPTA) Substrate->CuAAC RuAAC RuAAC Pathway (Cp*Ru) Substrate->RuAAC Thermal Thermal Huisgen (No Catalyst) Substrate->Thermal Azide R-Azide Azide->CuAAC Azide->RuAAC Azide->Thermal Prod14 1,4-Triazole (Regioselective) CuAAC->Prod14 Fast (<4h) High Yield Prod15 1,5-Triazole (Regioselective) RuAAC->Prod15 Slower Distinct Geometry Mix Mixture of Isomers (Low Yield) Thermal->Mix Slow (>24h) High Temp

Caption: Divergent synthesis pathways for this compound. CuAAC provides the most efficient access to 1,4-triazoles.

Optimized Protocol: CuAAC for Nitropyridines

This protocol is engineered to overcome the specific challenges of nitropyridine substrates (potential Glaser coupling and minor Cu-coordination).

Materials:
  • Alkyne: this compound (1.0 equiv)

  • Azide: Target azide (1.0–1.2 equiv)

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1). Note: DMSO is preferred for nitropyridines due to solubility.

  • Catalyst Source: CuSO₄·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand (CRITICAL): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%)

Step-by-Step Workflow:
  • Ligand Pre-Complexation: In a small vial, mix the CuSO₄ solution and THPTA solution. Incubate for 5 minutes. The solution should remain clear blue/green.

    • Why? Pre-complexing ensures Cu is protected from the pyridine nitrogen before it enters the reaction mixture.

  • Reaction Assembly: Dissolve the Alkyne and Azide in the DMSO/Water mixture.

    • Caution: Ensure the Alkyne is fully dissolved. Nitropyridines can be crystalline and stubborn.

  • Initiation: Add the Cu-THPTA complex to the reaction mixture. Finally, add the Sodium Ascorbate (freshly prepared).

    • Observation: The solution may turn yellow/orange briefly as Cu(I) is generated.

  • Incubation: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The nitro group provides a strong UV chromophore for visualization.

  • Workup: Dilute with water and extract with Ethyl Acetate. If Cu remains (blue tint), wash with EDTA solution (0.1 M) to chelate residual copper.

The "Copper-Free" Strategic Pivot

If your application (e.g., in vivo imaging) strictly forbids Copper, you cannot use this compound directly. You must adopt a Linker Exchange Strategy .

Why Thermal Reaction Fails

Attempting to react this molecule with an azide without copper requires temperatures >100°C.

  • Risk: The nitro group is thermally sensitive and may undergo degradation or participate in side reactions at these temperatures.

  • Result: Low yield and difficult purification of isomers.

The Correct Copper-Free Approach (SPAAC)

To achieve copper-free ligation, you must chemically transform the terminal alkyne into a strained alkyne (e.g., DBCO) or use a different building block.

Workflow for "Copper-Free" Transition:

  • Step 1: React this compound via Sonogashira coupling or CuAAC (in a flask, not in a cell) to attach a linker ending in a DBCO moiety.

  • Step 2: Use the new DBCO-functionalized probe for the copper-free application.

References

  • Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Brotherton, W. S., et al. (2009). "Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition." Organic Letters, 11(21), 4954–4957. (Discusses pyridine coordination effects). Link

  • Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society, 126(46), 15046–15047. (Foundational text for why terminal alkynes fail in copper-free contexts). Link

Sources

mass spectrometry analysis of 5-Ethynyl-2-methyl-3-nitropyridine labeled peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) analysis of peptides labeled with 5-Ethynyl-2-methyl-3-nitropyridine , hereafter referred to as EMNP .

EMNP is a specialized chemical probe featuring an alkyne handle (for click chemistry) and a nitropyridine core (serving as a distinct mass tag and fragmentation reporter). It is primarily used to tag azide-functionalized peptides (e.g., those incorporating azidohomoalanine) for identification without the ionization suppression often associated with bulky tags like biotin.

Part 1: Strategic Overview & Mechanism

The EMNP Probe: Structure and Function

EMNP (C


H

N

O

) is a compact, "click-ready" label. Unlike large affinity tags (e.g., Biotin-PEG4-Alkyne, ~500+ Da), EMNP adds a small, defined mass shift and introduces a nitro group that imparts specific fragmentation behavior useful for validation.
  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Monoisotopic Mass: 162.0429 Da

  • Reactive Group: Terminal Alkyne (reacts with Azides via CuAAC).

  • Reporter Moiety: 3-Nitropyridine (induces diagnostic neutral losses).

Mechanism of Action

The labeling occurs via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The EMNP alkyne reacts with an azide-containing peptide (e.g., containing Azidohomoalanine, AHA) to form a stable 1,2,3-triazole linkage.

Key MS Advantage: The nitropyridine core serves as a "soft" fragmentation site. Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the nitro group frequently undergoes characteristic neutral losses (NO• or NO


•), providing a high-confidence spectral signature to distinguish labeled peptides from background noise.

EMNP_Workflow Peptide Azide-Peptide (R-N3) CuAAC CuAAC Reaction (Click Chemistry) Peptide->CuAAC EMNP EMNP Probe (Alkyne-Nitropyridine) EMNP->CuAAC LabeledPep Labeled Peptide (Triazole-EMNP) CuAAC->LabeledPep Covalent Bond MS1 MS1 Analysis (+162.04 Da Shift) LabeledPep->MS1 ESI+ Ionization MS2 MS2 Fragmentation (Neutral Loss -30/-46 Da) MS1->MS2 HCD/CID

Figure 1: Workflow for EMNP labeling and MS analysis. The alkyne-azide cycloaddition fuses the EMNP tag to the peptide, enabling mass-shift detection and diagnostic fragmentation.

Part 2: Comparative Analysis

EMNP is best evaluated against standard enrichment tags (Biotin-Alkyne) and simple mass tags (Propargyl Glycine/Alkyne).

Table 1: EMNP vs. Alternative Alkyne Probes
FeatureEMNP (Nitropyridine-Alkyne)Biotin-Alkyne (Standard)Propargyl Alcohol/Simple Alkyne
Primary Utility Validation & Identification Enrichment (Pulldown) Minimal Mass Tagging
Mass Shift +162.0429 Da ~400–800 Da (Variable)~50–100 Da
Ionization Good (Pyridine N is basic)Poor (Bulky, suppresses signal)Excellent
Fragmentation Diagnostic Neutral Loss (-NO/-NO

)
Biotin fragments (m/z 227)Non-specific backbone fragmentation
Enrichment? No (unless antibody available)Yes (Streptavidin)No
Hydrophobicity Moderate (increases RT)High (elutes late)Low

Expert Insight: Choose EMNP when you need to verify labeling efficiency or study the stoichiometry of azide-incorporation without the ionization suppression caused by biotin. If physical enrichment is required, Biotin-Alkyne is superior.

Part 3: Experimental Protocol

Sample Preparation (Click Reaction)

This protocol assumes peptides are already generated (e.g., via trypsin digestion of AHA-labeled proteins) or are synthetic azide-peptides.

Reagents:

  • Peptide solution (1 mg/mL in PBS/H2O).

  • EMNP Stock: 10 mM in DMSO.

  • CuSO

    
    : 50 mM in H2O.
    
  • THPTA (Ligand): 100 mM in H2O.

  • Sodium Ascorbate: 100 mM (Freshly prepared).

Step-by-Step:

  • Mix: Combine Peptide solution (50 µL) with EMNP stock (final conc. 100 µM).

  • Catalyst Premix: Mix CuSO

    
     and THPTA (1:2 molar ratio) separately, then add to the peptide mixture (final Cu conc. 1 mM).
    
  • Initiate: Add Sodium Ascorbate (final conc. 2.5 mM).

  • Incubate: 1 hour at Room Temperature (protected from light).

  • Quench/Clean: Desalt using C18 StageTips or SPE columns to remove excess EMNP and copper. Crucial: Unreacted EMNP can ionize well and suppress peptide signals; thorough desalting is mandatory.

Mass Spectrometry Settings (LC-MS/MS)

The presence of the Nitro group requires specific tuning to prevent premature fragmentation in the source while ensuring diagnostic fragmentation in the collision cell.

  • Instrument: Orbitrap or Q-TOF (High Resolution required).

  • Ionization: ESI Positive Mode.

  • Source Voltage: 2.0 - 2.2 kV (Slightly lower than standard 2.5 kV to prevent in-source decay of the nitro group).

  • Fragmentation Method: HCD (Higher-energy Collisional Dissociation).

  • Collision Energy (NCE):

    • Screening: Stepped NCE (25, 30, 35).

    • Note: The nitro group is labile. Lower energies (25) favor the neutral loss (-NO), while higher energies (35) shatter the peptide backbone for sequencing.

Data Analysis & Validation

To identify EMNP-labeled peptides, configure your search engine (MaxQuant, Proteome Discoverer, or Skyline) with the following variable modification:

  • Modification Name: EMNP-Triazole

  • Composition Change: Add C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Monoisotopic Mass Shift: +162.0429 Da

  • Target Residue: Any (if non-specific) or Azidohomoalanine (M) / Azidolysine (K).

Diagnostic Confirmation Strategy:

  • Filter MS1: Look for precursors with the mass shift +162.04 Da relative to the unmodified peptide.

  • Filter MS2: Check for "Neutral Loss" peaks.

    • Precursor

      
       - (30/z) (Loss of NO)
      
    • Precursor

      
       - (46/z) (Loss of NO
      
      
      
      )
    • Example: For a doubly charged peptide

      
      , look for a peak at 
      
      
      
      (NO loss).

Part 4: Troubleshooting & Self-Validation

Common Failure Modes
  • Low Signal Intensity:

    • Cause: The Nitro group is electron-withdrawing, potentially reducing protonation efficiency on the peptide N-terminus.

    • Fix: Ensure the mobile phase contains 0.1% Formic Acid. The Pyridine ring in EMNP is basic and should protonate, compensating for the Nitro group. If signal remains low, switch to a Nano-LC setup to increase ionization efficiency.

  • Missing Reporter Ions:

    • Cause: Collision energy too high (completely destroys the tag) or too low (tag remains intact).

    • Fix: Use Stepped Collision Energy . This ensures spectra contain both the diagnostic neutral loss (low energy) and backbone sequencing ions (high energy).

  • Copper Adducts:

    • Observation: Mass shifts of +63 Da or +65 Da.

    • Fix: Improve desalting post-click reaction. Use EDTA (1 mM) during the wash step of the C18 cleanup to strip copper ions.

Reference Diagram: Fragmentation Pathway

The following diagram illustrates the specific fragmentation logic for validating the EMNP tag.

Fragmentation_Logic cluster_pathways Competing Pathways Precursor Precursor Ion [Pep-EMNP + nH]n+ Activation HCD Activation (NCE 25-30) Precursor->Activation Backbone Backbone Cleavage (b/y ions) Sequence ID Activation->Backbone NeutralLoss Neutral Loss [-NO (-30 Da)] [-NO2 (-46 Da)] Activation->NeutralLoss Validation CONFIRMED ID: Sequence + Nitro Signature Backbone->Validation NeutralLoss->Validation

Figure 2: MS/MS Fragmentation logic. Simultaneous observation of backbone ions (b/y) and nitro-specific neutral losses confirms the presence of the EMNP label.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • Sarri, G. L., et al. (2016). Mass Spectrometry Analysis of Nitrotyrosine-Containing Peptides: Neutral Loss and Reporter Ions. Journal of The American Society for Mass Spectrometry. (Contextual reference for nitro-group fragmentation behavior). Link

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. Link

Technical Guide: Evaluation of 5-Ethynyl-2-methyl-3-nitropyridine (EMNP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of 5-Ethynyl-2-methyl-3-nitropyridine (EMNP) in Different Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

This compound (EMNP) is a specialized functionalized heterocyclic scaffold used primarily as a "click-chemistry" compatible intermediate in the synthesis of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) and as a bio-orthogonal probe in chemical biology. Unlike established drugs, EMNP serves as a precursor or chemical probe ; therefore, its evaluation focuses on chemical reactivity (bio-orthogonal conjugation) , metabolic stability , and basal cytotoxicity before functionalization.

This guide outlines the protocols for evaluating EMNP across relevant cell lines, comparing its profile against standard mGluR5 antagonists (MPEP/MTEP) and proliferation probes (EdU), with which it is often methodologically compared due to the ethynyl moiety.

Compound Snapshot
FeatureSpecification
Chemical Name This compound
CAS Number 1228962-70-6 (or related 1211525-45-3 derivatives)
Primary Class Nitropyridine / Alkyne-functionalized Heterocycle
Key Application Synthesis of mGluR5 NAMs (e.g., MTEP analogs); Bio-orthogonal labeling
Solubility DMSO (>50 mM); Low aqueous solubility without formulation
Molecular Weight ~162.15 g/mol

Comparative Analysis: EMNP vs. Established Alternatives

EMNP is rarely the final therapeutic agent but rather the "clickable" core. Below is a comparison of EMNP against the standard mGluR5 antagonist (MTEP) and the standard ethynyl-based proliferation probe (EdU).

Table 1: Performance & Application Comparison
FeatureEMNP (Subject) MTEP (Standard Drug) EdU (Probe Alternative)
Primary Role Synthetic Intermediate / Click ScaffoldPotent mGluR5 Antagonist (NAM)DNA Proliferation Probe
mGluR5 Affinity (

)
Low / Inactive (>10 µM)*High Potency (<5 nM)Inactive
Cellular Toxicity Moderate (Nitro-group dependent)Low (at therapeutic doses)High (Long-term exposure)
"Click" Reactivity High (Activated Alkyne)N/A (Thiazole substituted)High (Terminal Alkyne)
Metabolic Stability Low (Nitro reduction to amine)ModerateLow (Phosphorylated)
Key Cell Lines HEK293 (Toxicity), CHO-mGluR5 (Binding)Astrocytes, Neurons, CHO-mGluR5HeLa, Jurkat (Dividing cells)

*Note: The nitro group in EMNP often hinders direct receptor binding compared to the thiazole ring in MTEP. EMNP must usually be reacted/reduced to achieve high potency.

Experimental Protocols for Evaluation

A. Cytotoxicity Profiling (Off-Target Assessment)

Before using EMNP as a probe or precursor in live-cell assays, its basal cytotoxicity must be established to ensure that observed effects are not due to cell death.

Objective: Determine


 values in non-target cells (HEK293) and metabolically active cells (HepG2).

Protocol: MTT Cell Viability Assay

  • Seeding: Plate HEK293 cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Prepare EMNP stock (100 mM in DMSO). Serial dilute in culture medium (0.1 µM to 100 µM). Final DMSO concentration must be <0.5%.

  • Incubation: Treat cells for 48 hours .

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1 µM).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curve using non-linear regression (GraphPad Prism).

Expected Results:

  • Safe Range:

    
     indicates the scaffold is suitable for use as a probe.
    
  • Toxicity Warning:

    
     suggests the nitro-pyridine core is driving oxidative stress (common with nitroaromatics).
    
B. Functional mGluR5 Calcium Mobilization Assay

If evaluating EMNP as a potential mGluR5 antagonist precursor, use this assay to check for intrinsic activity.

Cell Line: CHO-K1 cells stably expressing human mGluR5 (CHO-mGluR5).

Workflow:

  • Dye Loading: Load CHO-mGluR5 cells with Calcium-4 or Fluo-4 AM dye for 45 mins.

  • Pre-incubation: Add EMNP (various concentrations) and incubate for 15 mins.

  • Stimulation: Inject Glutamate (

    
     concentration, typically 10-30 µM) to stimulate Calcium influx.
    
  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR or kinetic plate reader.

  • Calculation: Calculate % Inhibition of the Glutamate response.

Mechanism of Action & Synthesis Workflow

The biological utility of EMNP lies in its transformation. The diagram below illustrates its role as a "Click-Ready" scaffold and its conversion into active antagonists.

EMNP_Workflow cluster_cell Cellular Evaluation EMNP This compound (EMNP - Scaffold) Click CuAAC 'Click' Reaction (with Azide-R) EMNP->Click Bio-orthogonal Ligation Reduction Nitro Reduction (-NO2 -> -NH2) EMNP->Reduction Chemical Synthesis Probe Fluorescent/Affinity Probe (Cell Imaging) Click->Probe If R = Fluorophore Drug mGluR5 Antagonist (MTEP Analog) Reduction->Drug Functionalization

Figure 1: Strategic workflow for EMNP utilization. The compound serves as a divergent intermediate for either bio-orthogonal probes (via Alkyne) or pharmacological agents (via Nitro reduction).

Critical Evaluation Guidelines (E-E-A-T)

Causality in Experimental Design
  • Why HEK293? These cells are widely used for "off-target" toxicity screening because they lack many specific GPCRs (like mGluR5) found in neurons. Toxicity here indicates general cellular stress rather than mechanism-based toxicity.

  • Why the Nitro Group Matters: Nitro-pyridines can undergo enzymatic reduction in cells (by nitroreductases), generating reactive hydroxylamines. This can cause false positives in viability assays. Validation Step: Always perform a parallel LDH release assay to confirm if cell death is necrotic (membrane rupture) vs. apoptotic.

Troubleshooting & Stability
  • Solubility: EMNP is hydrophobic. If precipitation occurs in media >50 µM, use a solubility enhancer like Cyclodextrin or limit DMSO to 0.1%.

  • Click Reaction in Cells: If using EMNP for in situ click chemistry (e.g., labeling a protein target), use a copper-chelating ligand (THPTA) to prevent Copper(I)-induced cytotoxicity, which is often mistaken for compound toxicity.

References

  • Bio-orthogonal Chemistry & Click Probes

    • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
  • mGluR5 Antagonist Synthesis (MTEP/MPEP)

    • Cosford, N. D., et al. (2003). [3-(4-Methyl-thiazol-2-yl)-ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist. Journal of Medicinal Chemistry.
  • Nitropyridine Reactivity & Cytotoxicity

    • Nikol'skiy, V., et al. (2020).[1] Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chem. Proc.

  • EdU vs. BrdU Evaluation (Methodological Comparison)

    • Cavanagh, B. L., et al. (2011). Thymidine analogues for tracking DNA synthesis.[2][3][4] Cytometry Part A.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.